molecular formula C8H13ClN2O B6281126 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride CAS No. 2649068-12-0

7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride

Cat. No. B6281126
CAS RN: 2649068-12-0
M. Wt: 188.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride (7-CPODH) is a cyclic organic compound that has been studied extensively due to its potential applications in scientific research. It is a stable, water-soluble compound that is relatively easy to synthesize, making it an attractive option for researchers. 7-CPODH has been used in a wide range of experiments, from biochemical and physiological studies to chemical synthesis and drug discovery.

Scientific Research Applications

7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride has been widely used in a variety of scientific research applications. For example, it has been used as a catalyst in organic synthesis reactions, as a reagent in the synthesis of heterocyclic compounds, and as an inhibitor of certain enzymes. Additionally, 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride has been used in drug discovery studies, as it is believed to interact with certain proteins and receptors in the body. It has also been used in biochemical and physiological studies, as it is believed to affect certain cellular processes.

Mechanism of Action

The exact mechanism of action for 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride is still not fully understood. However, it is believed to interact with certain proteins and receptors in the body, which can lead to changes in biochemical and physiological processes. It is also believed to act as an inhibitor of certain enzymes, which can affect the activity of these enzymes.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride are still not fully understood. However, it has been observed to affect certain cellular processes, including the production of certain hormones and neurotransmitters. Additionally, it has been observed to have anti-inflammatory and anti-cancer effects in certain studies.

Advantages and Limitations for Lab Experiments

7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride has several advantages for use in lab experiments. For example, it is relatively easy to synthesize, and it is stable and water-soluble. Additionally, it is relatively inexpensive and can be obtained from a variety of sources. However, there are also some limitations to consider. For example, 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride has a relatively short shelf life and can be degraded by light and heat. Additionally, it can be toxic at high concentrations, so it should be handled with care.

Future Directions

There are a number of potential future directions for 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride research. For example, researchers could explore its potential applications in drug discovery and development, as well as its potential use as an inhibitor of certain enzymes. Additionally, further research could be done to determine the exact biochemical and physiological effects of 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride, as well as its exact mechanism of action. Finally, researchers could explore the potential for 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride to be used in other biological processes, such as gene regulation and cell signaling.

Synthesis Methods

7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride can be synthesized from a variety of starting materials, including aldehydes, ketones, and amines. The most common synthesis approach involves the reaction of an aldehyde or ketone with an amine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces an imine, which is then treated with hydrochloric acid to form the desired product. Other methods for producing 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride include the use of Grignard reagents and the reaction of an aldehyde or ketone with an organolithium reagent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride involves the cyclization of a precursor compound containing a cyclopropyl group and an oxime functional group. The resulting spirocyclic compound is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Cyclopropylamine", "2-cyclopropyl-2-hydroxyiminoacetamide", "Sodium methoxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with 2-cyclopropyl-2-hydroxyiminoacetamide in the presence of sodium methoxide to form the precursor compound.", "Step 2: The precursor compound is heated to induce cyclization, forming 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene.", "Step 3: The spirocyclic compound is treated with hydrochloric acid to form the hydrochloride salt of 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene." ] }

CAS RN

2649068-12-0

Product Name

7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride

Molecular Formula

C8H13ClN2O

Molecular Weight

188.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.